

# Comparative Analysis of Ocifisertib Fumarate Off-Target Profiles

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the off-target profiles of **Ocifisertib Fumarate** (CFI-400945), a potent Polo-like kinase 4 (PLK4) inhibitor, against other kinase inhibitors. The aim is to offer an objective overview supported by experimental data to aid in research and development decisions.

### Introduction

**Ocifisertib Fumarate** is a first-in-class, orally bioavailable inhibitor of PLK4, a serine/threonine kinase that plays a crucial role in centriole duplication and mitotic progression.[1][2] While highly potent against its primary target, understanding its off-target activity is critical for predicting potential therapeutic windows and side effects. This guide compares the kinase selectivity of **Ocifisertib Fumarate** with other inhibitors targeting PLK4 or related pathways, including the highly selective PLK4 inhibitor Centrinone, the multi-kinase inhibitor Rigosertib, and the PLK1 inhibitor Volasertib.

## **Off-Target Profile Comparison**

The following tables summarize the known on-target and off-target activities of **Ocifisertib Fumarate** and selected comparator compounds. Data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values where available.

Table 1: Profile of Ocifisertib Fumarate (CFI-400945)



| Target   | IC50 (nM) | Ki (nM) | Notes          |
|----------|-----------|---------|----------------|
| PLK4     | 2.8       | 0.26    | Primary Target |
| TRKA     | 6         | -       | Off-target     |
| TRKB     | 9         | -       | Off-target     |
| TIE2/TEK | 22        | -       | Off-target     |
| AURKB    | 98        | -       | Off-target     |
| AURKA    | 140       | -       | Off-target     |
| ABL      | <100      | -       | Off-target     |
| вмх      | <100      | -       | Off-target     |
| FGFR1    | <100      | -       | Off-target     |
| FGFR2    | <100      | -       | Off-target     |
| ROS      | <100      | -       | Off-target     |

A radiometric assay screen of 290 kinases indicated that only 10 were inhibited by more than 50% by **Ocifisertib Fumarate**.[2][3]

Table 2: Profile of Comparator Kinase Inhibitors



| Compound   | Primary<br>Target(s)                                  | Key Off-<br>Targets                              | IC50 / Ki (nM)                                              | Notes                                                                                                      |
|------------|-------------------------------------------------------|--------------------------------------------------|-------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Centrinone | PLK4                                                  | Aurora A, Aurora<br>B                            | Ki: 0.16 (PLK4),<br>171 (Aurora A),<br>436.76 (Aurora<br>B) | Highly selective<br>for PLK4, with<br>over 1000-fold<br>selectivity<br>against Aurora<br>kinases.[4][5][6] |
| Rigosertib | PLK1, PI3K/Akt<br>pathway,<br>Microtubule<br>dynamics | PLK2, PDGFR,<br>Flt1, BCR-ABL,<br>Fyn, Src, CDK1 | IC50: 9 (PLK1),<br>18-260 for<br>various off-<br>targets    | A multi-kinase inhibitor with a broad spectrum of activity.[7][8][9]                                       |
| Volasertib | PLK1                                                  | PLK2, PLK3                                       | IC50: 0.87<br>(PLK1), 5<br>(PLK2), 56<br>(PLK3)             | Potent PLK1 inhibitor with some activity against other PLK family members.[10] [11]                        |

# **Signaling Pathway Diagrams**

The following diagrams, generated using Graphviz, illustrate the primary signaling pathways of the kinases discussed, providing context for the on-target and off-target effects of these inhibitors.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Centrinone | inhibitor of polo-like kinase 4 (PLK4) | anticancer activity | CAS# 1798871-30-3 | InvivoChem [invivochem.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Comparative Analysis of Ocifisertib Fumarate Off-Target Profiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606612#comparative-analysis-of-ocifisertib-fumarate-off-target-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com